
S-(-)-Sulpiride-d3
描述
S-(-)-Sulpiride-d3: is a deuterated form of S-(-)-Sulpiride, a selective dopamine D2 receptor antagonist. This compound is often used in scientific research to study the pharmacokinetics and pharmacodynamics of S-(-)-Sulpiride due to the presence of deuterium atoms, which can provide more detailed insights through techniques like mass spectrometry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of S-(-)-Sulpiride-d3 typically involves the deuteration of S-(-)-Sulpiride. This process can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions often involve the use of deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and advanced purification techniques to ensure the high purity of the final product. The use of deuterium oxide (D2O) as a solvent can also be employed to enhance the deuteration process.
化学反应分析
Types of Reactions: S-(-)-Sulpiride-d3 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or under UV light.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives.
科学研究应用
Chemical Research Applications
Analytical Chemistry
- S-(-)-Sulpiride-d3 serves as a reference standard in analytical chemistry, particularly in mass spectrometry. The incorporation of deuterium allows researchers to trace metabolic pathways and degradation products of sulpiride more accurately, enhancing the reliability of pharmacokinetic studies.
Table 1: Comparison of S-(-)-Sulpiride and this compound
Property | S-(-)-Sulpiride | This compound |
---|---|---|
Chemical Structure | Standard sulpiride | Deuterated sulpiride |
Use in Mass Spectrometry | Limited | Enhanced tracking |
Stability | Moderate | Improved |
Biological Research Applications
Dopamine Receptor Studies
- In biological research, this compound is utilized to investigate the binding affinity and selectivity towards dopamine D2 and D3 receptors. This is crucial for understanding receptor-ligand interactions and the physiological roles of dopamine in various conditions such as schizophrenia and depression .
Case Study: Dopamine Receptor Interaction
- A study demonstrated that this compound could effectively differentiate between presynaptic and postsynaptic receptor effects in varying doses, which may contribute to understanding individual differences in drug response based on receptor density .
Medical Research Applications
Pharmacokinetics
- In clinical trials, this compound is employed to study the pharmacokinetics of sulpiride. This includes determining absorption, distribution, metabolism, and excretion (ADME) profiles. The deuteration enhances the stability of the compound, providing clearer insights into its behavior in biological systems .
Case Study: Clinical Implications
- Research on canine models indicated that sulpiride significantly reduced cataplexy without affecting REM sleep, suggesting potential therapeutic applications for human narcolepsy treatment using D2/D3 antagonists like this compound .
Industrial Applications
Pharmaceutical Development
- In the pharmaceutical industry, this compound is used in drug development targeting dopamine receptors. Its role as a tool for optimizing drug formulations is vital for improving therapeutic efficacy against neurological disorders.
Table 2: Industrial Applications of this compound
Application Area | Specific Use |
---|---|
Drug Development | Optimizing formulations targeting dopamine receptors |
Toxicology Studies | Understanding metabolism and interactions |
作用机制
S-(-)-Sulpiride-d3 exerts its effects by selectively binding to dopamine D2 receptors, thereby inhibiting the action of dopamine. This leads to a decrease in dopamine-mediated neurotransmission, which is beneficial in the treatment of conditions like schizophrenia and depression. The molecular targets include the dopamine D2 receptors located in the central nervous system. The pathways involved include the inhibition of adenylate cyclase activity and the modulation of cyclic adenosine monophosphate (cAMP) levels.
相似化合物的比较
Racemic Sulpiride: A mixture of both enantiomers of Sulpiride.
Racemic Sulpiride-d3: A deuterated form of racemic Sulpiride.
S-(-)-Sulpiride: The non-deuterated form of S-(-)-Sulpiride.
Uniqueness: S-(-)-Sulpiride-d3 is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for more precise analytical measurements. This makes it a valuable tool in pharmacokinetic studies and drug development.
生物活性
S-(-)-Sulpiride-d3 is a deuterated form of sulpiride, a substituted benzamide that primarily acts as a selective antagonist at dopamine D2 and D3 receptors. The incorporation of deuterium atoms enhances the compound's stability and allows for more precise pharmacokinetic studies. This article delves into the biological activity of this compound, focusing on its mechanisms, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of three deuterium atoms, which serve as isotopic labels. This modification aids in tracking the compound's behavior in biological systems. The structural formula can be represented as follows:
Key Properties:
- Molecular Weight: 225.31 g/mol
- Solubility: Soluble in water and organic solvents
- Stability: Enhanced stability due to deuteration
This compound exerts its biological activity primarily through antagonism of dopamine D2 and D3 receptors. These receptors are crucial in regulating various neurological functions, including mood, reward, and motor control. By blocking these receptors, this compound modulates dopaminergic activity, which is beneficial in treating conditions such as schizophrenia and depression.
Pharmacokinetics
The pharmacokinetics of this compound reveals several important characteristics:
Parameter | Value |
---|---|
Oral Bioavailability | ~27% to 35% |
Peak Plasma Concentration (Cmax) | 232-403 ng/mL (100 mg dose) |
Time to Peak Concentration (Tmax) | 8.3 hours |
Volume of Distribution | 2.72 ± 0.66 L/kg |
Elimination Half-life | Approximately 6 hours |
These parameters indicate that while oral bioavailability is relatively low, the compound can still achieve effective concentrations in systemic circulation.
Biological Activity Studies
Recent studies have highlighted various aspects of this compound's biological activity:
- Dopamine Receptor Interaction:
- Behavioral Studies:
-
Clinical Investigations:
- Clinical trials have shown that sulpiride (and by extension, its deuterated form) is effective in treating schizophrenia with a favorable safety profile compared to other antipsychotics . Adverse effects such as extrapyramidal symptoms are less pronounced with selective D2 antagonists like this compound.
Case Study 1: Efficacy in Schizophrenia
A clinical trial involving patients diagnosed with schizophrenia administered varying doses of sulpiride over six weeks. Results indicated significant improvements in psychotic symptoms without severe side effects, supporting the efficacy of this compound as a treatment option.
Case Study 2: Pharmacokinetic Analysis
In a pharmacokinetic study involving healthy volunteers, this compound was administered at controlled doses. The study monitored plasma levels over time, confirming the predicted pharmacokinetic profile and establishing baseline data for future therapeutic use.
属性
IUPAC Name |
N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-5-sulfamoyl-2-(trideuteriomethoxy)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4S/c1-3-18-8-4-5-11(18)10-17-15(19)13-9-12(23(16,20)21)6-7-14(13)22-2/h6-7,9,11H,3-5,8,10H2,1-2H3,(H,17,19)(H2,16,20,21)/t11-/m0/s1/i2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRJTUBHPOOWDU-XTRIYBSESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)NC[C@@H]2CCCN2CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70512625 | |
Record name | N-{[(2S)-1-Ethylpyrrolidin-2-yl]methyl}-2-[(~2~H_3_)methyloxy]-5-sulfamoylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70512625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124020-27-5 | |
Record name | N-{[(2S)-1-Ethylpyrrolidin-2-yl]methyl}-2-[(~2~H_3_)methyloxy]-5-sulfamoylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70512625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。